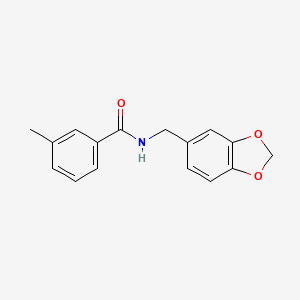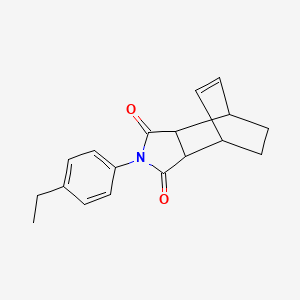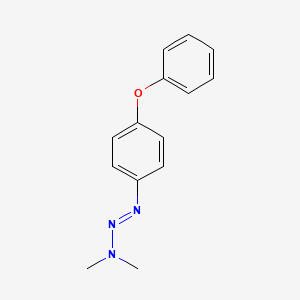
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene is a synthetic organic compound belonging to the class of triazenes Triazenes are characterized by the presence of a diazo group (-N=N-) linked to an amino group (-NH-)
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene typically involves the reaction of 4-phenoxyaniline with a suitable diazotizing agent, followed by coupling with a dimethylamine derivative. The reaction conditions often include:
Temperature: Controlled to prevent decomposition of intermediates.
Solvent: Commonly used solvents include ethanol or acetonitrile.
Catalysts: Acidic catalysts like hydrochloric acid or sulfuric acid may be used to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The process is optimized for large-scale synthesis, focusing on cost-effectiveness and environmental sustainability.
化学反応の分析
Types of Reactions
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene undergoes various chemical reactions, including:
Oxidation: Can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially on the phenoxyphenyl ring.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkylating agents.
Major Products Formed
Oxidation Products: Nitroso and nitro derivatives.
Reduction Products: Amine derivatives.
Substitution Products: Halogenated or alkylated phenoxyphenyl derivatives.
科学的研究の応用
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the development of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of (1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene involves its interaction with molecular targets such as enzymes and receptors. The compound can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. Pathways involved may include:
Enzyme Inhibition: Blocking the active site of enzymes.
Receptor Modulation: Altering receptor activity through binding interactions.
類似化合物との比較
Similar Compounds
- (1E)-3,3-dimethyl-1-(4-methoxyphenyl)triaz-1-ene
- (1E)-3,3-dimethyl-1-(4-chlorophenyl)triaz-1-ene
- (1E)-3,3-dimethyl-1-(4-nitrophenyl)triaz-1-ene
Uniqueness
(1E)-3,3-dimethyl-1-(4-phenoxyphenyl)triaz-1-ene is unique due to the presence of the phenoxy group, which enhances its chemical reactivity and potential applications. The phenoxy group can participate in additional interactions, making this compound more versatile compared to its analogs.
特性
分子式 |
C14H15N3O |
|---|---|
分子量 |
241.29 g/mol |
IUPAC名 |
N-methyl-N-[(4-phenoxyphenyl)diazenyl]methanamine |
InChI |
InChI=1S/C14H15N3O/c1-17(2)16-15-12-8-10-14(11-9-12)18-13-6-4-3-5-7-13/h3-11H,1-2H3 |
InChIキー |
MLBJCWMBHRMYMV-UHFFFAOYSA-N |
正規SMILES |
CN(C)N=NC1=CC=C(C=C1)OC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{[4-methyl-5-(5,6,7,8-tetrahydronaphthalen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(morpholin-4-yl)ethanone](/img/structure/B12478389.png)
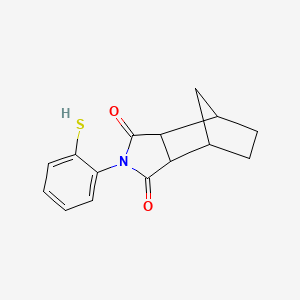
![1-(2-Bromo-5-nitrophenyl)-2-{[5-(3,4-dimethoxybenzyl)-1,3,4-oxadiazol-2-yl]sulfanyl}ethanone](/img/structure/B12478404.png)
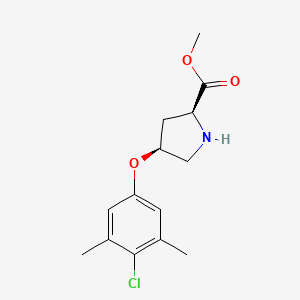
![N-{[4-(4-benzylpiperazin-1-yl)phenyl]carbamothioyl}-2,2-diphenylpropanamide](/img/structure/B12478423.png)
![3-bromo-4-methoxy-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}benzamide](/img/structure/B12478424.png)
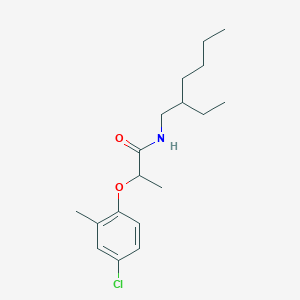
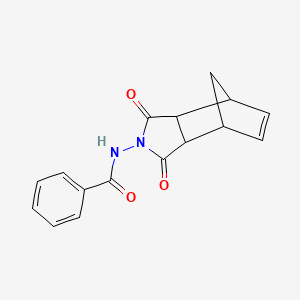
![ethyl 3-[3-(1,3-dioxoisoindol-2-yl)propyl]-5-nitro-1H-indole-2-carboxylate](/img/structure/B12478441.png)
![N-(4-iodo-2-methylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12478444.png)
![17-Ethyl-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaene-1-carboxylic acid (non-preferred name)](/img/structure/B12478445.png)
![6-{4-[(3-methylbenzyl)oxy]phenyl}-1,3-diphenyl-4-(trifluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B12478446.png)
